Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride
Description
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride (CAS 621-35-2), also known as 3'-Aminoacetanilide Hydrochloride, is a hydrochloride salt of an acetamide derivative. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. Structurally, it consists of a butanamide backbone substituted with a 3-aminophenyl group at the nitrogen and a ketone at the third carbon. This compound is primarily utilized as a dye intermediate in industrial applications . Its hydrochloride form enhances solubility in polar solvents, making it suitable for synthesis and formulation processes.
Properties
CAS No. |
59994-21-7 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-(3-aminophenyl)-3-oxobutanamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H |
InChI Key |
QIBSDOIXYFFEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride typically involves the reaction of 3-aminophenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally and functionally related derivatives. Key distinctions arise from substituent positions, functional groups, and salt forms.
Structural Analogs: Positional Isomers
Key Findings :
- The meta-amino substitution in the target compound may influence electronic properties (e.g., resonance effects) compared to the para isomer, altering reactivity in dye synthesis .
- The absence of an amino group in acetoacetanilide reduces its polarity, making it more suitable for non-polar industrial applications .
Functional Group Variations
Key Findings :
- Introduction of benzothiazole or azo groups expands π-conjugation, enhancing optical properties for dyes or pharmaceuticals .
- The azo derivative’s regulatory status underscores the impact of substituents on safety profiles .
Dimeric and Polymeric Derivatives
Key Findings :
- Dimeric forms exhibit higher thermal stability, making them suitable for high-performance polymers .
Physical Properties
- Solubility: The hydrochloride salt form of the target compound (CAS 621-35-2) improves water solubility compared to non-ionic analogs like acetoacetanilide .
- Melting Point: Hydrochloride salts generally exhibit higher melting points due to ionic interactions (e.g., 3'-Aminoacetanilide Hydrochloride vs. acetoacetanilide’s MP ~86°C) .
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